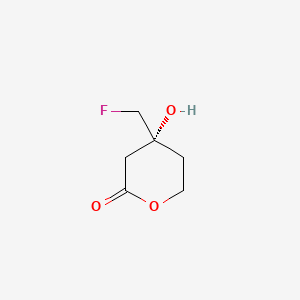![molecular formula C8H8Cl3NO2Si B14331362 Trichloro[2-(4-nitrophenyl)ethyl]silane CAS No. 105551-62-0](/img/structure/B14331362.png)
Trichloro[2-(4-nitrophenyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[2-(4-nitrophenyl)ethyl]silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(4-nitrophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[2-(4-nitrophenyl)ethyl]silane typically involves the reaction of 2-(4-nitrophenyl)ethyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of trichlorosilane. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trichloro[2-(4-nitrophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the trichlorosilane group.
Reduction Reactions: The major product is 2-(4-aminophenyl)ethylsilane.
Oxidation Reactions: The major products are 2-(4-nitrophenyl)acetic acid or 2-(4-nitrophenyl)acetaldehyde.
Scientific Research Applications
Trichloro[2-(4-nitrophenyl)ethyl]silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trichloro[2-(4-nitrophenyl)ethyl]silane involves its ability to undergo various chemical reactions, such as substitution and reduction, which allow it to interact with different molecular targets. The trichlorosilane group can react with nucleophiles, while the nitro group can participate in redox reactions. These interactions enable the compound to modify the structure and function of other molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trichloro[2-(4-chlorophenyl)ethyl]silane
- Trichloro[2-(4-methylphenyl)ethyl]silane
- Trichloro[2-(4-fluorophenyl)ethyl]silane
Comparison
Trichloro[2-(4-nitrophenyl)ethyl]silane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to similar compounds with different substituents. The nitro group allows for additional redox chemistry and can be reduced to an amino group, providing further functionalization options. In contrast, compounds with other substituents, such as chloro, methyl, or fluoro groups, may have different reactivity and applications.
Properties
CAS No. |
105551-62-0 |
|---|---|
Molecular Formula |
C8H8Cl3NO2Si |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
trichloro-[2-(4-nitrophenyl)ethyl]silane |
InChI |
InChI=1S/C8H8Cl3NO2Si/c9-15(10,11)6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2 |
InChI Key |
YGWXWZVVNZVARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


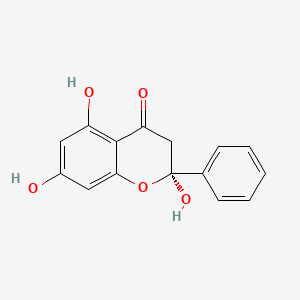
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
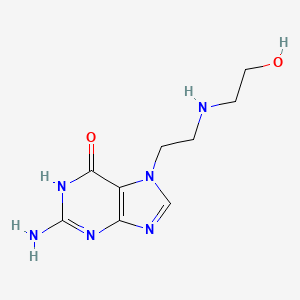
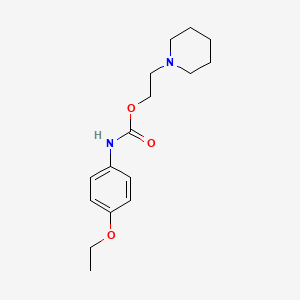
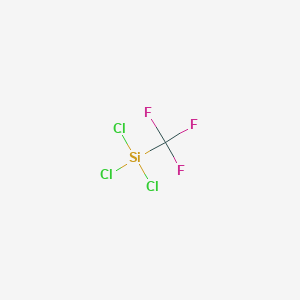
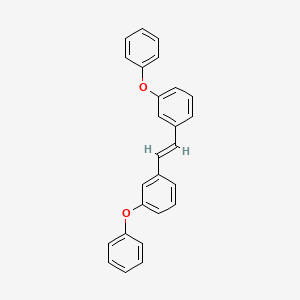
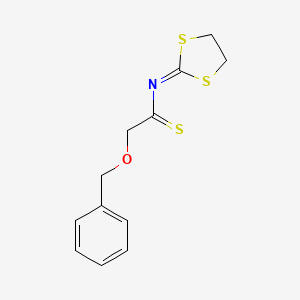
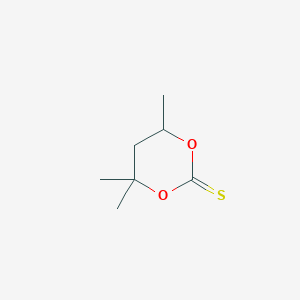
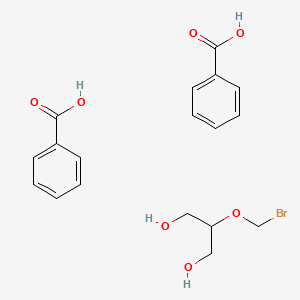
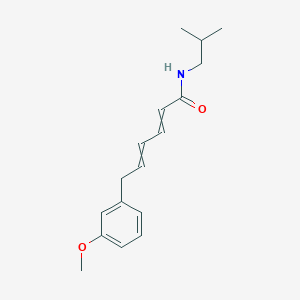
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
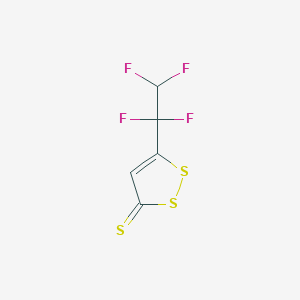
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
